An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
An In-depth Technical Guide to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
CAS Number: 310466-37-6
This technical guide provides a comprehensive overview of 4-Fluorobenzo[b]thiophene-2-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences industries.
Chemical and Physical Properties
4-Fluorobenzo[b]thiophene-2-carboxylic acid is a solid, organic compound with the molecular formula C₉H₅FO₂S.[1] Its structure features a benzothiophene core, which is a bicyclic system consisting of a fused benzene and thiophene ring, substituted with a fluorine atom at the 4-position and a carboxylic acid group at the 2-position. The presence of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive scaffold for drug design.
Table 1: Physicochemical Properties of 4-Fluorobenzo[b]thiophene-2-carboxylic acid
| Property | Value | Reference |
| CAS Number | 310466-37-6 | [1] |
| Molecular Formula | C₉H₅FO₂S | [1] |
| Molecular Weight | 196.20 g/mol | [1] |
| Melting Point | 217-220 °C | |
| Boiling Point | 379.4 ± 22.0 °C (Predicted) | |
| Purity | ≥98% | [1] |
Spectroscopic Data
Table 2: Predicted and Reference Spectroscopic Data
| Spectroscopic Technique | Predicted/Reference Data for 4-Fluorobenzo[b]thiophene-2-carboxylic acid |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, with coupling patterns influenced by the fluorine and carboxylic acid substituents. The carboxylic acid proton would appear as a broad singlet downfield, typically >10 ppm. |
| ¹³C NMR | Aromatic carbons would appear in the range of 110-145 ppm, with the carbon bearing the fluorine showing a large C-F coupling constant. The carboxyl carbon would be observed around 165-175 ppm. |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch should be present around 1700 cm⁻¹. C-F stretching vibrations are anticipated in the 1000-1100 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 196.00. Fragmentation patterns would likely involve the loss of COOH (m/z = 151.00) and subsequent fragmentation of the benzothiophene ring. |
Synthesis and Experimental Protocols
The synthesis of 4-Fluorobenzo[b]thiophene-2-carboxylic acid can be achieved through a multi-step process, analogous to the synthesis of its 6-fluoro isomer. A plausible synthetic route starts from a suitably substituted fluorobenzaldehyde.
Synthesis of Ethyl 4-Fluorobenzo[b]thiophene-2-carboxylate
This initial step involves the reaction of 2,6-difluorobenzaldehyde with ethyl thioglycolate in the presence of a base, leading to an intramolecular cyclization to form the benzothiophene ring system.
Experimental Protocol:
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To a solution of 2,6-difluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or DMF, add ethyl thioglycolate (1.1 equivalents).
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Slowly add a base, such as potassium carbonate or sodium ethoxide (2-3 equivalents), to the reaction mixture at room temperature.
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Stir the mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain pure ethyl 4-fluorobenzo[b]thiophene-2-carboxylate.
Saponification to 4-Fluorobenzo[b]thiophene-2-carboxylic acid
The final step is the hydrolysis of the ester to the corresponding carboxylic acid.
Experimental Protocol:
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Dissolve the ethyl 4-fluorobenzo[b]thiophene-2-carboxylate (1 equivalent) in a mixture of ethanol and water.
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Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).
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Heat the mixture to reflux and stir for several hours until the saponification is complete (monitored by TLC).
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After cooling to room temperature, remove the ethanol under reduced pressure.
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Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.
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Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Caption: Synthetic pathway for 4-Fluorobenzo[b]thiophene-2-carboxylic acid.
Applications in Drug Development and Medicinal Chemistry
Benzo[b]thiophene derivatives are a well-established class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The introduction of a fluorine atom can further enhance their therapeutic potential.
Potential as an Intermediate in Amide Synthesis
Carboxylic acids are common starting materials for the synthesis of amides, which are prevalent functional groups in many drug molecules. 4-Fluorobenzo[b]thiophene-2-carboxylic acid can be readily converted to its corresponding amides through various coupling methods.
Experimental Protocol for Amide Synthesis:
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In a round-bottom flask, dissolve 4-Fluorobenzo[b]thiophene-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents), and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).
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Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.
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Add the desired amine (1.2 equivalents) to the reaction mixture.
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Continue stirring at room temperature for several hours or until the reaction is complete (monitored by TLC).
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Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Caption: Workflow for the synthesis of amide derivatives.
Role in Signaling Pathways
While direct studies on the biological activity of 4-Fluorobenzo[b]thiophene-2-carboxylic acid are limited, research on structurally related compounds provides valuable insights into its potential therapeutic applications. For instance, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This suggests that fluorinated benzothiophene carboxylic acids may also modulate key cellular signaling pathways involved in inflammation and cell proliferation.
The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The suppression of mTORC1 activation by benzothiophene derivatives highlights their potential as therapeutic agents.
Caption: Inhibition of the mTORC1 signaling pathway.
Conclusion
4-Fluorobenzo[b]thiophene-2-carboxylic acid is a versatile building block with significant potential for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its carboxylic acid functionality provides a convenient handle for further chemical modifications, such as the formation of amides. The structural similarity to biologically active benzothiophene derivatives suggests that this compound and its derivatives may exhibit interesting pharmacological properties, warranting further investigation in drug discovery programs. This technical guide provides a solid foundation of its chemical properties, synthesis, and potential applications to aid researchers in their scientific endeavors.
